molecular formula C20H21ClN2O5 B11490918 3-{[(4-Tert-butylphenyl)carbonyl]amino}-3-(2-chloro-5-nitrophenyl)propanoic acid

3-{[(4-Tert-butylphenyl)carbonyl]amino}-3-(2-chloro-5-nitrophenyl)propanoic acid

Cat. No.: B11490918
M. Wt: 404.8 g/mol
InChI Key: MBVPRKSGSGZZGP-UHFFFAOYSA-N
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Description

3-[(4-tert-Butylphenyl)formamido]-3-(2-chloro-5-nitrophenyl)propanoic acid is a complex organic compound characterized by the presence of a tert-butyl group, a formamido group, a chloro group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-tert-Butylphenyl)formamido]-3-(2-chloro-5-nitrophenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate a variety of functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-tert-Butylphenyl)formamido]-3-(2-chloro-5-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The tert-butyl group can be replaced with other alkyl groups through Friedel-Crafts alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Catalysts like aluminum chloride are used in Friedel-Crafts alkylation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

3-[(4-tert-Butylphenyl)formamido]-3-(2-chloro-5-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-tert-Butylphenyl)formamido]-3-(2-chloro-5-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with biological molecules, while the nitro and chloro groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-tert-Butylphenyl)propanoic acid: Lacks the formamido, chloro, and nitro groups, making it less reactive.

    3-(2-Chloro-5-nitrophenyl)propanoic acid: Lacks the tert-butyl and formamido groups, affecting its chemical properties and reactivity.

Uniqueness

3-[(4-tert-Butylphenyl)formamido]-3-(2-chloro-5-nitrophenyl)propanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H21ClN2O5

Molecular Weight

404.8 g/mol

IUPAC Name

3-[(4-tert-butylbenzoyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid

InChI

InChI=1S/C20H21ClN2O5/c1-20(2,3)13-6-4-12(5-7-13)19(26)22-17(11-18(24)25)15-10-14(23(27)28)8-9-16(15)21/h4-10,17H,11H2,1-3H3,(H,22,26)(H,24,25)

InChI Key

MBVPRKSGSGZZGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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